molecular formula C22H26N2O3 B231211 Corynantheine CAS No. 18904-54-6

Corynantheine

Cat. No.: B231211
CAS No.: 18904-54-6
M. Wt: 366.5 g/mol
InChI Key: TZUGIFAYWNNSAO-XPOGPMDLSA-N
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Scientific Research Applications

Chemical Synthesis and Derivatives

Recent advancements in synthetic methodologies have enabled the efficient production of corynantheine and its derivatives. A notable study described a catalytic, asymmetric platform that allows for the rapid synthesis of various this compound-type alkaloids, including corynantheidine and corynoxine. This platform facilitates comprehensive biological investigations into these compounds, enhancing our understanding of their pharmacological profiles .

Compound Synthesis Method Yield
CorynantheidineAsymmetric synthesisNot specified
CorynoxineAsymmetric synthesisNot specified
Dihydrothis compoundMicrobial fermentation~1 mg/L

Pharmacological Properties

This compound exhibits unique interactions with opioid receptors, particularly acting as a G-protein biased μ-opioid receptor agonist. This characteristic is significant because it suggests potential therapeutic benefits with reduced side effects commonly associated with traditional opioids, such as respiratory depression and tolerance .

Analgesic Effects

Research indicates that this compound and its congeners demonstrate marked antinociceptive (pain-relieving) effects. For instance, corynantheidine has been shown to bind effectively to opioid receptors, providing insights into its potential use as an alternative pain management solution .

Antihypertensive and Neuroprotective Effects

Certain derivatives of this compound, such as hirsutine, have exhibited antihypertensive and neuroprotective properties. Studies have suggested that these compounds may be beneficial in managing hypertension and protecting neural tissues from damage .

This compound has also shown promise in anti-parasitic applications. It has demonstrated activity against Leishmania major, a parasite responsible for leishmaniasis, indicating its potential role in treating this disease . The exploration of this compound's efficacy against various pathogens highlights its versatility as a bioactive compound.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound and its derivatives:

  • Study on Pain Management: A validated bioanalytical method was developed for quantifying corynantheidine in rat plasma, revealing its potential as a functional opioid antagonist with analgesic properties .
  • Biosynthesis Research: Engineered yeast strains have been utilized to produce this compound alkaloids efficiently, showcasing innovative approaches to biosynthetic pathways that could lead to scalable production for therapeutic use .

Biological Activity

Corynantheine, an indole alkaloid primarily derived from the plant Mitragyna speciosa (kratom), has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the various biological effects of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a tetracyclic indole[2,3-a]-quinolizidine framework. Its structural properties contribute to its interaction with various biological targets, leading to a range of pharmacological effects. The compound's stereochemistry has been a focus of synthetic chemistry, enabling the development of enantioselective synthesis methods that facilitate further biological investigations .

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Effects : this compound and its derivatives have shown activity against various pathogens, including Leishmania major, with IC50 values ranging from 0.7 to 2.8 µM .
  • Cardiovascular Effects : Studies indicate that this compound can lower arterial pressure in normotensive rats and inhibit multiple ion channels in cardiac muscle, suggesting potential antiarrhythmic properties .
  • Neuroprotective Effects : Research has demonstrated that this compound possesses neuroprotective effects against neurotoxic factors in activated microglial cells, indicating its potential for treating neurodegenerative disorders .

Summary of Biological Properties

The following table summarizes the key biological properties of this compound and related alkaloids:

Compound Source Biological Activity References
This compoundMitragyna speciosaAntimicrobial against Leishmania major
Dihydrothis compoundUncaria callophyllaLowers arterial pressure; antiarrhythmic
Total alkaloidsUncaria rhynchophyllaNeuroprotective; reduces neurotoxic factors
CorynantheidineCorynanthe pachycerasActive against Leishmania major

Case Studies

Several case studies have highlighted the clinical relevance of this compound's pharmacological effects. For instance, a study evaluating the antihypertensive properties of dihydrothis compound noted significant reductions in blood pressure among treated subjects. This finding underscores the compound's potential utility in managing cardiovascular conditions.

Another case study explored the neuroprotective effects of this compound derivatives in models of inflammation-induced neurotoxicity. The results indicated that these compounds could mitigate cell death in neuronal cultures exposed to glutamate toxicity, suggesting therapeutic avenues for neurodegenerative diseases.

This compound's mechanisms of action are multifaceted:

  • Ion Channel Modulation : The compound affects ion channels in cardiac tissue, contributing to its antiarrhythmic properties .
  • Receptor Interaction : It exhibits antagonistic activity at alpha-adrenergic receptors, which may explain some of its cardiovascular effects .
  • Neuroprotection : By reducing the production of neurotoxic factors in glial cells, this compound demonstrates potential as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying corynantheine in plant extracts, and how are spectral data interpreted?

  • Methodological Answer : this compound is typically identified using liquid chromatography-mass spectrometry (LC-MS) with high-resolution tandem MS (HRMS/MS). Key diagnostic fragments include m/z 224.1340 (C₁₂H₁₇NO₃) and m/z 144.0792 (C₁₀H₉N), which correlate with cleavage patterns of its indole alkaloid backbone. Structural confirmation requires comparison with reference spectra and isotopic pattern analysis . For reproducibility, raw spectral data should be deposited in open-access repositories, and instrument parameters (e.g., collision energy, ionization mode) must be explicitly documented .

Q. How can researchers ensure the purity of this compound isolates during extraction?

  • Methodological Answer : Purity validation requires orthogonal methods:

  • Chromatographic purity : HPLC/UV at 254 nm with ≥95% peak area.
  • Spectroscopic validation : ¹H/¹³C NMR integration for absence of extraneous proton/carbon signals.
  • Quantitative NMR (qNMR) using an internal standard (e.g., trimethylsilylpropionic acid) for absolute quantification .
    • For novel derivatives, elemental analysis (C, H, N) and X-ray crystallography are recommended to confirm molecular identity .

Q. What are the primary pharmacological targets of this compound, and how are in vitro assays designed to evaluate its activity?

  • Methodological Answer : this compound is studied for its affinity to adrenergic and opioid receptors. Standard assays include:

  • Radioligand binding assays (e.g., competition with [³H]-clonidine for α₂-adrenergic receptors).
  • Functional assays : Measurement of cAMP inhibition in HEK293 cells transfected with target receptors.
  • Positive controls (e.g., yohimbine for α₂ antagonism) and dose-response curves (IC₅₀/EC₅₀ calculations) are critical for validity .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved across studies?

  • Methodological Answer : Discrepancies in bioavailability or metabolism often arise from:

  • Species-specific differences : Compare rodent vs. primate CYP450 isoform activity using liver microsomes.
  • Analytical variability : Standardize protocols for plasma protein binding assays (e.g., equilibrium dialysis vs. ultrafiltration).
  • Data harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate datasets, with sensitivity analysis to exclude outliers .

Q. What strategies are effective for synthesizing this compound derivatives with improved blood-brain barrier (BBB) penetration?

  • Methodological Answer : Rational design involves:

  • Lipophilicity optimization : Calculate logP values (e.g., using ChemAxon) and introduce halogen atoms or methyl groups.
  • Prodrug approaches : Esterification of hydroxyl groups to enhance passive diffusion.
  • In silico BBB prediction : Tools like BOILED-Egg or Molecular Dynamics (MD) simulations to assess permeability .
    • Validate using in vitro BBB models (e.g., hCMEC/D3 cell monolayers) and in vivo imaging (PET/MRI) .

Q. How do researchers address the scarcity of high-quality in vivo data on this compound’s neuroprotective effects?

  • Methodological Answer :

  • Model selection : Use transgenic rodents (e.g., APP/PS1 for Alzheimer’s) with age-matched controls.
  • Behavioral endpoints : Standardize tests (e.g., Morris Water Maze) across labs to reduce variability.
  • Biomarker validation : Quantify tau phosphorylation or Aβ₄₂ levels via ELISA in CSF/tissue homogenates.
  • Open-data practices : Share raw electrophysiology and histopathology datasets in repositories like Zenodo .

Q. Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound’s spectroscopic data in publications?

  • Methodological Answer :

  • MS/HRMS : Report precursor/product ions, resolution (e.g., 70,000 FWHM), and mass accuracy (<5 ppm).
  • NMR : Include full spectra (¹H, ¹³C, DEPT, HSQC) with solvent peaks annotated. Use Bruker TopSpin or MestReNova for processing.
  • Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) .

Q. How should researchers design studies to differentiate this compound’s effects from structurally related alkaloids (e.g., hirsuteine)?

  • Methodological Answer :

  • Selective receptor profiling : Use CRISPR-edited cell lines lacking non-target receptors (e.g., μ-opioid receptor knockouts).
  • Molecular docking : Compare binding poses in α₂-adrenergic receptor homology models (SWISS-MODEL).
  • Metabolomic profiling : Track unique metabolites via UPLC-QTOF-MS in biofluids .

Q. Ethical and Literature Review Considerations

Q. What frameworks ensure ethical rigor in this compound studies involving animal models?

  • Methodological Answer :

  • ARRIVE 2.0 guidelines : Report sample size justification, randomization, and blinding.
  • 3Rs compliance : Replace invasive procedures with organ-on-chip models where possible.
  • Ethics oversight : Obtain approval from institutional committees (IACUC) and cite permit numbers .

Q. How can systematic reviews on this compound avoid bias in literature selection?

  • Methodological Answer :
  • PRISMA protocol : Define inclusion/exclusion criteria (e.g., peer-reviewed studies with ≥n=5 replicates).
  • Database searches : Use PubMed, SciFinder, and EMBASE with controlled vocabularies (MeSH terms: “this compound/pharmacology”).
  • Risk-of-bias assessment : Apply ROB2 or SYRCLE tools to exclude low-quality studies .

Properties

IUPAC Name

methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUGIFAYWNNSAO-XPOGPMDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5986-06-1 (hydrochloride), 63989-76-4 ((R-(R*,R*))-tartrate(1:1)salt)
Record name Corynantheine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401317727
Record name Corynantheine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18904-54-6
Record name Corynantheine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18904-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corynantheine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corynantheine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYNANTHEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO105K75L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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